Erdosteine-d4

Isotopic Purity Deuterium Incorporation Quality Control

Erdosteine-d4 (RV 144-d4, Dithiosteine-d4) is a stable isotope-labeled analog of the mucolytic prodrug Erdosteine, in which four hydrogen atoms on the thiolactone ring are replaced by deuterium (molecular formula C₈H₇D₄NO₄S₂, molecular weight 253.33 g/mol). It is designed primarily as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays of Erdosteine in biological matrices, providing physico-chemical behavior nearly identical to the unlabeled analyte while enabling unequivocal mass discrimination.

Molecular Formula C8H11NO4S2
Molecular Weight 253.3 g/mol
Cat. No. B15620555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdosteine-d4
Molecular FormulaC8H11NO4S2
Molecular Weight253.3 g/mol
Structural Identifiers
InChIInChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i1D2,2D2
InChIKeyQGFORSXNKQLDNO-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Erdosteine-d4: Deuterated Isotopologue Reference Standard and Stable Isotope-Labeled Internal Standard for Erdosteine Bioanalysis


Erdosteine-d4 (RV 144-d4, Dithiosteine-d4) is a stable isotope-labeled analog of the mucolytic prodrug Erdosteine, in which four hydrogen atoms on the thiolactone ring are replaced by deuterium (molecular formula C₈H₇D₄NO₄S₂, molecular weight 253.33 g/mol) [1]. It is designed primarily as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays of Erdosteine in biological matrices, providing physico-chemical behavior nearly identical to the unlabeled analyte while enabling unequivocal mass discrimination .

Why Unlabeled Erdosteine, Structural Analogue Internal Standards, or Other In-Class Mucolytics Cannot Substitute for Erdosteine-d4 in Quantitative Bioanalysis


Unlabeled Erdosteine is the target analyte and therefore cannot serve as an internal standard. Structural analogue internal standards such as paracetamol or letosteine, while used in some published Erdosteine LC-MS/MS methods, differ in chemical structure, extraction recovery, chromatographic retention time, and ionization efficiency from the analyte, which can lead to inaccurate correction of matrix effects, variable recovery, and compromised assay precision [1]. Stable isotope-labeled internal standards like Erdosteine-d4 co-elute with the analyte and experience nearly identical sample preparation losses and ion suppression, providing superior accuracy and robustness in quantitative bioanalysis .

Erdosteine-d4: Quantitative Evidence of Differentiation from Unlabeled Erdosteine, Structural Analogue Internal Standards, and Alternative Isotope-Labeled Standards


Isotopic Purity: Erdosteine-d4 Delivers ≥98% Chemical Purity with Verified Deuterium Incorporation, Contrasting with Unlabeled Erdosteine Lacking Isotopic Enrichment Specifications

Commercial Erdosteine-d4 is supplied with chemical purity ≥98% . Unlike unlabeled Erdosteine reference standards where chemical purity alone is the primary specification, Erdosteine-d4 carries the additional requirement of verified deuterium incorporation at four positions (thiolactone ring positions 4,4,5,5) as confirmed by the IUPAC name and InChI key, directly impacting its suitability as an isotope dilution mass spectrometry internal standard [1]. Unlabeled Erdosteine (MW 249.30) cannot provide mass discrimination and therefore cannot be used as an IS in MS-based assays [2].

Isotopic Purity Deuterium Incorporation Quality Control

Mass Difference for MS Discrimination: A 4.03 Da Mass Shift Exceeds the Minimum 3 Da Requirement for Interference-Free Quantitation by LC-MS/MS

The molecular weight of Erdosteine-d4 (253.33 Da) differs from unlabeled Erdosteine (249.30 Da) by 4.03 Da [1][2], exceeding the recognized minimum requirement of 3 mass units for reliable spectral separation between analyte and SIL internal standard in small-molecule LC-MS/MS . In comparison, structural analogue IS letosteine (MW 279.4 Da) has a different elemental composition (C₁₀H₁₇NO₄S₂ vs C₈H₁₁NO₄S₂ for Erdosteine) and does not co-elute with the analyte, which may result in differential ion suppression [3].

Mass Spectrometry Isotope Dilution Spectral Interference

Regulatory Traceability to Compendial Standards: Axios Research and SynZeal Offer Erdosteine-d4 with Demonstrated Traceability to USP and EP Pharmacopeial Monographs

Erdosteine-d4 from qualified reference standard manufacturers is supplied with detailed characterization data and is traceable against pharmacopeial standards including USP and EP, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. This regulatory-grade documentation distinguishes Erdosteine-d4 from generic unlabeled Erdosteine reference materials which may not carry the same level of traceability or full characterization packages required for regulatory bioanalytical method validation.

Regulatory Compliance Pharmacopeial Traceability Method Validation

Shipping and Storage Stability: Erdosteine-d4 Tolerates Ambient Temperature Shipping Without Cold-Chain Logistics, in Contrast to Certain Other Deuterated Reference Standards

Erdosteine-d4 is documented to be stable at ambient temperature during routine shipping and customs processing, with long-term storage recommended at -20°C (powder, 3 years) or 4°C (2 years) . This room-temperature shipping tolerance simplifies international procurement logistics compared to some deuterated internal standards that require strict cold-chain handling to prevent degradation or deuterium/hydrogen back-exchange [1]. The four deuterium atoms are positioned on non-exchangeable carbon sites of the thiolactone ring, minimizing the risk of isotopic loss during handling .

Stability Logistics Reference Standard Handling

Co-Elution and Matrix Effect Equivalence: Deuterated Erdosteine-d4 Matches Analyte Retention Time and Ionization Efficiency, Addressing Limitations of Structural Analogue IS Such as Paracetamol or Captopril

A fundamental advantage of stable isotope-labeled internal standards over structural analogues is their near-identical chromatographic retention time and ionization efficiency with the analyte, which provides optimal correction for matrix effects in complex biological samples . A published LC-MS/MS method for Erdosteine in human plasma employed paracetamol and captopril as structural analogue internal standards, necessitating pre-column derivatization and gradient elution to achieve acceptable separation; however, matrix effects and recovery differences between these chemically distinct IS and the analyte remain potential sources of quantification bias [1]. Erdosteine-d4, as a deuterated isotopologue, co-elutes with Erdosteine and experiences identical ion suppression or enhancement, providing intrinsically more accurate normalization.

Matrix Effect Ion Suppression Co-Elution Internal Standard Selection

Erdosteine-d4: Optimal Procurement Scenarios for Pharmacokinetic, Bioequivalence, and Pharmaceutical Quality Control Applications


Pharmacokinetic and Bioavailability Studies of Erdosteine Formulations in Human Plasma

Erdosteine-d4 serves as the internal standard of choice for LC-MS/MS quantification of Erdosteine in human plasma pharmacokinetic studies. The 4 Da mass shift enables selected reaction monitoring (SRM) transitions without interference, while co-elution ensures accurate correction of matrix effects across the 5–3000 ng/mL calibration range typical of clinical pharmacokinetic assays [1]. Its room-temperature shipping stability simplifies multi-site clinical trial logistics involving international shipment of analytical reference materials .

Abbreviated New Drug Application (ANDA) Bioequivalence Studies for Generic Erdosteine Products

For generic pharmaceutical manufacturers filing ANDAs for Erdosteine dosage forms, Erdosteine-d4 reference standards with documented USP/EP traceability directly support method validation requirements under FDA and EMA bioanalytical guidelines . The comprehensive Certificate of Analysis and full characterization package provided by suppliers such as Axios Research and SynZeal enables regulatory-compliant bioequivalence study execution [2].

Pharmaceutical Quality Control and Stability-Indicating Method Validation

Erdosteine-d4 is used as both a reference standard and internal standard during analytical method development, method validation (AMV), and quality control (QC) for Erdosteine active pharmaceutical ingredient and finished dosage forms. The deuterated standard supports forced degradation studies, impurity profiling, and stability testing by providing a mass-resolved internal reference that compensates for sample preparation variability .

Metabolite Quantification and Metabolic Pathway Studies Using Erdosteine-Derived Labeled Standards

In studies requiring quantification of Erdosteine and its active thiol-containing metabolite M1, Erdosteine-d4 can be used in combination with other labeled metabolite standards (e.g., Erdosteine Thioacid-d4) to enable multiplexed isotope dilution LC-MS/MS methods. This approach supports in vitro metabolism studies and in vivo disposition investigations where discrimination between parent drug and metabolite signals is critical [1].

Technical Documentation Hub

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